molecular formula C12H16N2O4S B2970822 N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide CAS No. 1170938-14-3

N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide

Cat. No.: B2970822
CAS No.: 1170938-14-3
M. Wt: 284.33
InChI Key: QYDAMLGVPJZPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a cyclopropyl group, a furan ring, and a sulfonamide moiety. These components contribute to its potential interactions with biological targets.

Research indicates that sulfonamide derivatives, including this compound, exhibit multifunctional properties. They are known to interact with various biological pathways, particularly those related to oxidative stress and inflammation. The compound's mechanism is likely linked to the inhibition of specific enzymes involved in these processes.

1. Antioxidant Activity

The compound has been evaluated for its ability to induce antioxidant enzymes, specifically through the Keap1-Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress. Studies have demonstrated that certain sulfonamide derivatives can activate Nrf2, leading to increased expression of antioxidant genes such as NQO1 (NAD(P)H:quinone oxidoreductase 1) .

2. Anti-mycobacterial Activity

In vitro studies have shown that related sulfonamide compounds possess significant anti-mycobacterial properties. For instance, imidazo[1,2-a]pyridine sulfonamides were tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) as low as 0.05 μg/mL for some derivatives . While specific data on this compound is limited, its structural similarity suggests potential efficacy against mycobacterial strains.

3. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes that play a vital role in physiological processes such as respiration and acid-base balance. Some sulfonamide derivatives have been shown to inhibit various isoforms of carbonic anhydrases, indicating a possible therapeutic application in conditions like glaucoma or edema . The specific interaction of this compound with CAs warrants further investigation.

Case Studies

Several studies have focused on the broader class of sulfonamide compounds, highlighting their diverse biological activities:

Compound Target Activity Reference
IPA-6Mycobacterium tuberculosisMIC 0.05 μg/mL
1fHuman CA IMore potent than AAZ
N-cyclopropyl...Nrf2 pathwayInduces antioxidant enzymes

Properties

IUPAC Name

N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-12(14-7-1-2-8-14)10-5-6-11(18-10)19(16,17)13-9-3-4-9/h5-6,9,13H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDAMLGVPJZPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.